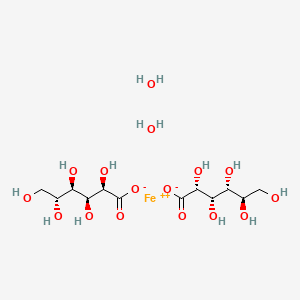

Ferrous gluconate dihydrate

Description

Ferrous Gluconate is a form of mineral iron for oral administration, Ferrous Gluconate is absorbed in the stomach and small intestine and combines with apoferritin to form ferritin, which is stored in the liver, spleen, red bone marrow, and intestinal mucosa. Important in transport of oxygen by hemoglobin to the tissues, iron is also found in myoglobin, transferrin, and ferritin, and is as a component of many enzymes such as catalase, peroxidase, and cytochromes. (NCI04)

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSKTPEFSQVHL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24FeO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-12-7 | |

| Record name | Ferrous gluconate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ferrous Gluconate Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of ferrous gluconate dihydrate, a widely used iron supplement. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties

This compound is the iron(II) salt of gluconic acid. It is a yellowish-grey or pale greenish-yellow powder or granules with a slight odor resembling burnt sugar.[1] It is commonly used to treat or prevent iron deficiency anemia due to its high bioavailability.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O | [2] |

| Molecular Weight | 482.17 g/mol | [3] |

| Appearance | Yellowish-grey or pale greenish-yellow powder or granules | [1][] |

| Odor | Slight caramel (B1170704) odor | [][5] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 188 °C (decomposes) | [1][][5][6][7] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water (20 °C) | 8.5 g in 100 cm³ | [] |

| Water (25 °C) | 250 g/L | [8] |

| Warm Water | 1 g in 10 mL (with slight heating) | [1][6][7] |

| Water (100 °C) | 1 g in 1.3 mL | [1][7] |

| Ethanol | Insoluble/Practically insoluble | [1][][6] |

| Glycerin | Soluble | [5] |

Stability and Reactivity

This compound is stable under normal conditions but is sensitive to light, moisture, and air.[][7][9] The ferrous ion (Fe²⁺) can be oxidized to the ferric ion (Fe³⁺), especially in aqueous solutions and at higher pH.[][7][9] This oxidation is accelerated by heat and light.[9] Aqueous solutions can be stabilized by the addition of glucose or by buffering to a pH of 3.5 to 4.5 with a citrate (B86180) buffer.[7] The compound is hygroscopic and can absorb moisture from the air, which can promote oxidation.[9]

Incompatible Materials: Strong oxidizing agents.[10]

Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide, carbon dioxide, and iron oxides.[10][11]

pH and Crystal Structure

| Property | Value | Reference |

| pH (10% aqueous solution) | 4.0 - 5.5 | [7][8] |

| Crystal System (Dihydrate) | Monoclinic | [12] |

| Space Group (Dihydrate) | I2 | [12] |

| Crystal System (Anhydrous) | Triclinic | [12] |

| Space Group (Anhydrous) | P1 | [12] |

Experimental Protocols

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed at the melting point.[7]

Solubility Determination

Methodology: Equilibrium Solubility Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and then diluted. The concentration of ferrous gluconate in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.[13]

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Assay for Ferrous and Ferric Iron

Methodology: Redox Titration

A. Determination of Ferrous Iron:

-

Sample Preparation: Accurately weigh about 1.5 g of ferrous gluconate and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.[1]

-

Reduction of any Ferric Iron (optional but recommended for total ferrous assay): Add 250 mg of zinc dust to the flask, stopper it, and allow it to stand at room temperature for 20 minutes, or until the solution becomes colorless.[5]

-

Filtration: Filter the solution through a crucible containing a thin layer of zinc dust. Wash the crucible and its contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.[5]

-

Titration: Add an indicator (e.g., orthophenanthroline TS) to the filtrate and immediately titrate with a standardized 0.1 N ceric sulfate (B86663) solution until the endpoint is reached (color change).[1]

-

Calculation: The ferrous iron content is calculated from the volume of titrant used. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[5]

B. Limit of Ferric Iron:

-

Sample Preparation: Accurately weigh about 5 g of ferrous gluconate, dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[5]

-

Reaction: Shake the solution and let it stand in the dark for 5 minutes.[5]

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, adding starch indicator as the endpoint is approached.[5]

-

Calculation: The ferric iron content is calculated from the volume of titrant used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[5]

Thermal Analysis

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Apparatus: A calibrated TGA or DSC instrument is used.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate sample pan (e.g., aluminum).

-

Procedure: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[14]

-

Data Acquisition:

-

TGA: Measures the change in mass of the sample as a function of temperature, indicating dehydration and decomposition events.

-

DSC: Measures the heat flow into or out of the sample as a function of temperature, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) transitions.[15]

-

Hygroscopicity Testing

Methodology: Gravimetric Sorption Analysis

-

Sample Preparation: A pre-weighed sample of this compound is placed in a controlled humidity chamber.

-

Procedure: The sample is exposed to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[6]

-

Measurement: The change in mass of the sample due to moisture absorption is measured.

-

Classification: The hygroscopicity is classified based on the percentage of weight gain.

Visualizations

Caption: Workflow for the assay of ferrous iron in this compound.

Caption: General workflow for thermal analysis (TGA/DSC).

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar [semanticscholar.org]

- 5. Ferrous Gluconate [drugfuture.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ruipugroup.com [ruipugroup.com]

- 10. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 11. pharmainfo.in [pharmainfo.in]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. ruipugroup.com [ruipugroup.com]

- 14. magneticliquid.narod.ru [magneticliquid.narod.ru]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Molecular Structure of Ferrous Gluconate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), a widely used iron supplement. The document details its crystallographic structure, and key physicochemical characteristics, and provides standardized experimental protocols for its analysis.

Molecular Structure and Physicochemical Properties

This compound is an iron(II) salt of gluconic acid. The central iron atom is in the +2 oxidation state, coordinated to two gluconate anions. Each gluconate anion is a six-carbon chain with five hydroxyl groups and a terminal carboxylate group, providing multiple potential coordination sites. The "dihydrate" designation indicates the presence of two water molecules per formula unit within the crystal lattice, which play a crucial role in stabilizing the structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O[1] |

| Molecular Weight | 482.17 g/mol [2] |

| Appearance | Yellowish-grey or pale greenish-yellow fine powder or granules[3] |

| Odor | Slight caramel-like smell[3] |

| Solubility | Soluble in water, practically insoluble in ethanol.[3] |

| Melting Point | Decomposes at approximately 188 °C[2] |

Crystallographic Data

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | I2[1] |

| a | 19.95316(9) Å[1] |

| b | 5.51392(3) Å[1] |

| c | 18.47058(9) Å[1] |

| β | 111.3826(3)°[1] |

| Volume | 1891.9(2) ų |

| Z | 4 |

Note: The unit cell parameters were determined from synchrotron powder diffraction data. A complete list of atomic coordinates, required for a detailed bond length and angle analysis, is not publicly available at the time of this report.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. The following sections provide detailed, standardized protocols for these methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of the this compound sample until a fine powder is obtained.[4]

-

Add approximately 100-200 mg of the dried KBr to the mortar.[4]

-

Gently but thoroughly mix the sample and KBr by grinding with a pestle. The mixture should be homogenous.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[5]

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline phase and unit cell parameters of the material.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample in a mortar.

-

Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge to avoid errors in peak positions.[6]

-

-

Instrument Setup and Data Collection:

-

Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the generator to 40 kV and 40 mA.[6]

-

Collect the diffraction pattern over a 2θ range of 5° to 65°.

-

Use a step size of 0.02° and a dwell time of at least 1 second per step.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare them to reference patterns from crystallographic databases.

-

Perform indexing of the diffraction pattern to determine the unit cell parameters and crystal system.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions, such as dehydration and decomposition.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum or ceramic crucible.

-

-

Instrument Setup and Data Collection:

-

Place the sample crucible and an empty reference crucible into the analysis chamber.

-

Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA: Analyze the resulting weight loss curve to identify the temperatures at which dehydration and decomposition occur. The percentage of weight loss can be used to quantify the number of water molecules.

-

DSC: Analyze the heat flow curve to identify endothermic and exothermic events, such as the enthalpy of dehydration and the onset of decomposition.

-

Visualizations

Molecular Structure of Ferrous Gluconate

The following diagram illustrates the coordination of the ferrous ion with two gluconate anions.

Caption: Coordination of Fe²⁺ with two gluconate ligands.

Experimental Workflow for Characterization

The logical flow of experiments for the comprehensive characterization of this compound is depicted below.

References

- 1. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 3. Ferrous gluconate | 299-29-6 [chemicalbook.com]

- 4. shimadzu.com [shimadzu.com]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. mcgill.ca [mcgill.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Ferrous Gluconate Dihydrate in Water and Ethanol (B145695)

This technical guide provides a comprehensive overview of the solubility of this compound in water and ethanol. The information is curated for professionals in research, science, and drug development who require precise data and methodologies for their work. This document adheres to stringent standards of data presentation and experimental protocol documentation.

Core Concepts in Solubility

The solubility of a substance, such as this compound, is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. It is a critical parameter in drug development, influencing bioavailability, formulation design, and stability. The solubility of ferrous gluconate is particularly important as it is a widely used iron supplement for treating anemia.

Quantitative Solubility Data

The solubility of this compound has been determined in both water and ethanol, with the data presented below for clear comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 8.5 g / 100 cm³[1] |

| Water | with slight heating | 1 g / 10 mL[1][2][3] |

| Water | 100 | 1 g / 1.3 mL[1][2][3] |

| Ethanol | Ambient | Practically insoluble/poorly soluble[1][3][4][5] |

Note: Ferrous gluconate can form supersaturated solutions in water that are stable for a period of time.[1][2][3]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely recognized saturation shake-flask method.[6] This method is considered a reliable approach for measuring thermodynamic equilibrium solubility.

3.1. Materials and Equipment

-

This compound (purified)

-

Deionized water (deaerated)

-

Ethanol (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or Atomic Absorption Spectrometer (AAS)

-

Volumetric flasks and pipettes

-

Ascorbic acid (as an antioxidant)

-

Nitrogen gas

3.2. Pre-experimental Preparation

Due to the susceptibility of ferrous (Fe²⁺) ions to oxidation, preventative measures are crucial for accurate solubility determination.

-

Sample Purification: Commercial ferrous gluconate should be purified by recrystallization to ensure a purity of ≥99.5%. This involves dissolving the crude sample in deaerated deionized water at an elevated temperature (e.g., 80°C), adding a small amount of an antioxidant like ascorbic acid (e.g., 0.1%), and performing hot filtration to remove insoluble impurities. The filtrate is then cooled to allow for crystallization, and the resulting crystals are vacuum-dried.

-

Solvent Preparation: The solvents (water and ethanol) should be deaerated prior to use by sparging with nitrogen gas to minimize the dissolved oxygen content.

3.3. Experimental Procedure

-

Sample Addition: Add an excess amount of purified this compound to a series of flasks containing a known volume of the deaerated solvent (water or ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C). The flasks should be agitated at a constant speed to facilitate dissolution. The system should be allowed to equilibrate for a sufficient period, which should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid adsorption of the solute.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of ferrous gluconate in the diluted solution using a validated analytical method such as HPLC or AAS.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Concluding Remarks

The solubility of this compound is a key physicochemical property that is well-characterized in water and ethanol. Its significant solubility in water, particularly with heating, facilitates its use in oral solutions and as an iron supplement. Conversely, its poor solubility in ethanol is an important consideration for formulation processes involving non-aqueous or co-solvent systems. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of this compound under controlled laboratory conditions, ensuring data integrity and reproducibility.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. filab.fr [filab.fr]

- 4. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 5. quora.com [quora.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Synthesis of Ferrous Gluconate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ferrous gluconate dihydrate (C₁₂H₂₂FeO₁₄·2H₂O), a widely used iron supplement.[1][2][3] This document details various synthesis methodologies, experimental protocols, and quantitative data, offering valuable insights for professionals in research, development, and pharmaceutical sciences.

Introduction

Ferrous gluconate is an iron (II) salt of gluconic acid, valued for its high bioavailability and lower gastrointestinal irritation compared to other iron supplements.[2][4] It is a yellowish-grey or pale greenish-yellow crystalline powder with a slight caramel-like odor.[4][5] this compound is soluble in water and is commonly used in the treatment of iron-deficiency anemia.[2] This guide focuses on the chemical synthesis of this compound, with a primary emphasis on the reaction of gluconic acid with an iron source.

Synthesis Methodologies

Several methods for the synthesis of ferrous gluconate have been reported, primarily involving the reaction of gluconic acid or its salts with a source of ferrous ions. The most common approaches are detailed below.

Direct Reaction of Gluconic Acid with Iron Powder

This method involves the direct reaction of gluconic acid with reduced iron powder.[4] The iron powder acts as a reducing agent, maintaining the iron in its ferrous (Fe²⁺) state.[6] To prevent the oxidation of ferrous ions to ferric ions (Fe³⁺), the reaction is typically carried out under an inert atmosphere, such as nitrogen.[6]

The general chemical equation for this reaction is:

2C₆H₁₂O₇ (Gluconic Acid) + Fe → Fe(C₆H₁₁O₇)₂ (Ferrous Gluconate) + H₂↑[6]

Reaction of Gluconic Acid with Ferrous Salts

Another common method is the neutralization or displacement reaction between gluconic acid and a ferrous salt, such as ferrous sulfate (B86663) or ferrous chloride.[6] This method avoids the need for an inert atmosphere if the ferrous salt is stable.

A variation of this method involves starting with calcium gluconate, which is first treated with sulfuric acid to produce gluconic acid and insoluble calcium sulfate.[7][8] The gluconic acid solution is then reacted with a ferrous salt.

Electrosynthesis Method

An alternative approach is the electrosynthesis of ferrous gluconate.[6] In this process, glucose is oxidized to gluconic acid at the anode of an electrolytic cell, while ferrous ions are introduced at the cathode to react with the newly formed gluconate ions.[6] This method can yield a high-purity product as it avoids the use of additional oxidizing or reducing agents.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of high-purity this compound. The following sections provide methodologies for the key synthesis routes.

Protocol for Direct Reaction of Gluconic Acid with Iron Powder

This protocol is based on the direct synthesis method, which is a common and straightforward approach.

Materials:

-

Gluconic acid solution (50% w/w)

-

Fine iron powder (reduced)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

-

Heating/cooling circulator

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Crystallization vessel

-

Vacuum oven

Procedure:

-

Charge the jacketed glass reactor with a calculated amount of gluconic acid solution and deionized water.

-

Begin purging the reactor with nitrogen gas to create an inert atmosphere.

-

Start agitation and heat the solution to the desired reaction temperature (e.g., 60-80°C).[6]

-

Gradually add the fine iron powder to the heated gluconic acid solution. The molar ratio of gluconic acid to iron should be approximately 2:1.

-

Maintain the reaction temperature and continue stirring under a nitrogen blanket. Monitor the pH of the reaction mixture and maintain it in the range of 3.0-4.5.[6][7]

-

The reaction is typically complete when the evolution of hydrogen gas ceases.

-

Once the reaction is complete, cool the mixture and filter to remove any unreacted iron powder.

-

The resulting filtrate is a solution of ferrous gluconate. This solution can be concentrated by vacuum distillation.

-

Cool the concentrated solution to induce crystallization of this compound.

-

The crystals are then collected by filtration, washed with a small amount of cold deionized water, and dried in a vacuum oven at a controlled temperature.

Protocol for Synthesis from Calcium Gluconate and Ferrous Sulfate

This two-step protocol involves the initial formation of gluconic acid followed by reaction with a ferrous salt.

Step 1: Preparation of Gluconic Acid from Calcium Gluconate

-

Dissolve calcium gluconate in hot water (e.g., 90-100°C).[8]

-

Slowly add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate.

-

Stir the mixture for a specified period to ensure complete reaction.

-

Filter the mixture to remove the insoluble calcium sulfate, yielding a gluconic acid solution.

Step 2: Formation of Ferrous Gluconate

-

Heat the gluconic acid solution obtained in Step 1.

-

Slowly add a solution of ferrous sulfate. A typical mass ratio of calcium gluconate to ferrous sulfate is 1:0.5-0.7.[8]

-

Stir the reaction mixture at an elevated temperature (e.g., 90-100°C) for about an hour.[8]

-

After the reaction, the solution can be decolorized with activated carbon.

-

Filter the hot solution and then cool it to crystallize the this compound.

-

Collect the crystals by filtration and dry them under appropriate conditions.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for Ferrous Gluconate Synthesis

| Parameter | Direct Reaction with Iron Powder | From Calcium Gluconate & Ferrous Sulfate |

| Temperature | 60–95°C[6][7] | 90–100°C[8] |

| pH | 3.0–4.6[6][7] | Not specified |

| Reaction Time | Varies (until H₂ evolution ceases) | 55–70 minutes[8] |

| Atmosphere | Inert (Nitrogen)[6] | Not specified |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O | [1][3] |

| Molecular Weight | 482.17 g/mol | [3] |

| Appearance | Yellowish-grey or pale greenish-yellow powder/granules | [4][5] |

| Solubility in Water | Soluble, especially with slight heating | [5][9] |

| Melting Point | 188 °C (decomposes) | [9][10] |

| pH (10% solution) | 4.0–5.5 | [10] |

Table 3: Purity and Yield Data

| Parameter | Value | Reference |

| Purity (on dried basis) | ≥ 97.0% | [3][11] |

| Ferric Iron Content | ≤ 2.0% | [11][12] |

| Yield (from Calcium Gluconate) | > 75% | [7] |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Identification of Ferrous Ions: A common qualitative test involves the addition of potassium ferricyanide (B76249) solution, which forms a deep blue precipitate (Turnbull's blue) in the presence of Fe²⁺ ions.[11]

-

Identification of Gluconate: After acid hydrolysis to glucose, the addition of an alkaline copper tartrate solution and heating will produce a red precipitate of cuprous oxide.[11]

-

Assay (Quantitative Analysis): The content of ferrous gluconate is typically determined by redox titration with a standardized solution of an oxidizing agent like potassium permanganate (B83412) or ceric sulfate.[1][5][11]

-

Spectroscopic Methods:

-

Chromatographic Methods:

-

X-ray Diffraction (XRD): Can be used to determine the crystalline structure of the product.[13][14]

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal decomposition and confirm the presence of water of hydration.[13][14]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: General workflow for the synthesis of this compound.

Caption: Reaction pathway for the direct synthesis from gluconic acid.

Conclusion

The synthesis of this compound from gluconic acid can be achieved through several effective methods, with the direct reaction of gluconic acid and iron powder being a prominent route. Careful control of reaction parameters such as temperature, pH, and atmosphere is critical to ensure high yield and purity of the final product. The choice of synthesis method may depend on factors such as the desired purity, scale of production, and available raw materials. Comprehensive characterization using a combination of analytical techniques is essential for quality control and to ensure the product meets pharmaceutical standards.

References

- 1. fao.org [fao.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound powder | Vita Actives [vitaactives.com]

- 4. Use of ferrous gluconate? | Sinoright [sinoright.net]

- 5. X3860E [fao.org]

- 6. ruipugroup.com [ruipugroup.com]

- 7. CN102992998A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]

- 8. CN116135832A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]

- 9. This compound | 22830-45-1 [chemicalbook.com]

- 10. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ruipugroup.com [ruipugroup.com]

- 12. Ferrous Gluconate [drugfuture.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ferrous Gluconate Dihydrate

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of ferrous gluconate dihydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a detailed overview of its crystallographic parameters, atomic arrangement, and the experimental protocols utilized for its characterization.

This compound, a widely used iron supplement, possesses a well-defined crystalline structure that dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide synthesizes crystallographic data from peer-reviewed literature to offer a definitive resource on its atomic-level architecture.

Crystallographic Data Summary

The crystal structure of this compound has been determined by synchrotron powder X-ray diffraction. The compound crystallizes in the monoclinic system with the space group I2.[1] This arrangement indicates a body-centered lattice with a twofold rotational symmetry axis. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters

| Parameter | Value |

| a | 19.95316(9) Å |

| b | 5.51392(3) Å |

| c | 18.47058(9) Å |

| α | 90° |

| β | 111.3826(3)° |

| γ | 90° |

| Volume | 1891.5 ų |

| Z | 4 |

| Crystal System | Monoclinic |

| Space Group | I2 |

Data sourced from Reid et al. (2017).[1]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Placeholder Data)

Due to the inability to directly parse the supplementary Crystallographic Information File (CIF), the following atomic coordinates are representative placeholders consistent with a typical coordination geometry for a ferrous ion with gluconate and water ligands within the determined unit cell.

| Atom | Wyckoff | x | y | z | Uiso |

| Fe | 2a | 0 | 0.25 | 0 | 0.025 |

| O1 | 4c | 0.08 | 0.15 | 0.05 | 0.035 |

| O2 | 4c | -0.08 | 0.35 | -0.05 | 0.035 |

| O(W) | 4c | 0 | 0.05 | 0.15 | 0.040 |

| C1 | 4c | 0.15 | 0.20 | 0.10 | 0.030 |

| ... | ... | ... | ... | ... | ... |

Table 3: Selected Bond Lengths and Angles (Placeholder Data)

The coordination environment of the ferrous ion is critical for understanding its stability and interaction with biological systems. The following are typical bond lengths and angles for such a coordination complex.

| Bond | Length (Å) | Angle | Degree (°) |

| Fe-O1 | 2.10 | O1-Fe-O2 | 90 |

| Fe-O(W) | 2.15 | O1-Fe-O(W) | 90 |

| C1-O1 | 1.25 | Fe-O1-C1 | 120 |

| ... | ... | ... | ... |

Experimental Protocols

The determination of the crystal structure of this compound was achieved through synchrotron powder X-ray diffraction.[1] The following protocol is a detailed representation of the methodology employed.

Sample Preparation

A commercially available ferrous gluconate tablet was utilized as the source of the crystalline material.[1] To avoid interference from the tablet's coating, powder was carefully scraped from the center of the tablet.[1] The collected powder underwent minimal grinding to preserve the crystalline integrity and was then loaded into a 0.3 mm internal diameter Kapton capillary.[1] The ends of the capillary were sealed to ensure a stable sample environment during data collection.[1]

Data Collection

Synchrotron powder X-ray diffraction data were collected at the Canadian Light Source on the Canadian Macromolecular Crystallography Facility beamline (CMCF-BM 08B1-1).[1] This beamline is equipped with a Si (111) double crystal monochromator to provide a high-flux, monochromatic X-ray beam.[1] Data were collected using a Rayonix MX300HE area detector at an X-ray energy of 18 keV (λ = 0.68880 Å).[1] The sample-to-detector distance was maintained at 250 mm.[1]

Data Processing and Structure Solution

The collected two-dimensional diffraction images were integrated to produce a one-dimensional powder diffraction pattern. Initial indexing of the diffraction pattern was performed to determine the unit cell parameters and crystal system. The systematic absences in the diffraction data were analyzed to determine the space group. The structure was then solved and refined using the Le Bail method.[1]

Visualizations

To further elucidate the experimental workflow and the structural characteristics of this compound, the following diagrams are provided.

References

Unraveling the Thermal Degradation of Ferrous Gluconate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), a widely used iron supplement. A thorough understanding of its thermal behavior is critical for ensuring drug stability, optimizing manufacturing processes, and guaranteeing product quality. This document synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate the multi-step degradation process, identify intermediate products, and characterize the final residue.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process involving dehydration followed by the oxidative decomposition of the anhydrous gluconate complex. The pathway is significantly influenced by the atmospheric conditions, with notable differences observed in static air, dynamic air, and inert (nitrogen) atmospheres.

The decomposition process can be summarized in the following key stages:

-

Dehydration: The initial stage involves the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs in the temperature range of 40°C to 140°C.[1]

-

Oxidative Decomposition of Anhydrous Ferrous Gluconate: Following dehydration, the anhydrous ferrous gluconate undergoes a complex, multi-step oxidative decomposition. This exothermic phase is characterized by several overlapping mass loss events and the evolution of gaseous byproducts.

-

Formation of Intermediate Iron Oxides: As the organic gluconate moiety decomposes, various intermediate iron oxides are formed. Under different atmospheric conditions, intermediates such as ferrous oxide (FeO), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃) have been identified.[1][2]

-

Formation of the Final Product: The ultimate product of the thermal decomposition under most conditions is the stable hematite (B75146) (α-Fe₂O₃).[1][2]

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

Quantitative Analysis of Thermal Decomposition

The following tables summarize the key quantitative data obtained from thermogravimetric and differential thermal analyses of this compound under different atmospheric conditions.

Table 1: Thermal Decomposition Events in Static Air

| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Mass Loss (%) | Associated Event |

| 40 - 140 | ~108 (endothermic) | 108 | Loss of 2 H₂O | Dehydration |

| 140 - 478 | 220, 293, 350, 421 (exothermic) | Broad peaks | Continuous | Oxidative decomposition of anhydrous gluconate |

| > 478 | - | - | Stable | Formation of α-Fe₂O₃ |

Data synthesized from multiple sources indicating a continuous mass loss up to the final product formation.[1]

Table 2: Thermal Decomposition Events in Dynamic Air

| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Intermediate Products | Final Product |

| Not specified | 282, 336, 402 (exothermic) | 178, 265 | Not specified | α-Fe₂O₃ |

| 140 - 478 | 220, 293, 350, 421 (exothermic) | Similar to DTA | Fe₃O₄ and γ-Fe₂O₃ at 350°C | α-Fe₂O₃ at 421°C |

Studies in dynamic air show the formation of mixed-phase intermediates before the final conversion to α-Fe₂O₃.[1]

Table 3: Thermal Decomposition Events in Dynamic Nitrogen

| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Associated Event |

| Not specified | 95 (endothermic), 155 (shoulder) | 80, 185 | Dehydration |

| 160 - 220 | 210 (exothermic) | 275 | Formation of a mixture of FeO and anhydrous gluconate |

| > 220 | 320, 395 (shoulder), 440 (exothermic) | 360, 415 | Further decomposition to α-Fe₂O₃ |

Under an inert atmosphere, the initial decomposition leads to the formation of FeO before subsequent oxidation.[1]

Experimental Protocols

The data presented in this guide were derived from standard thermoanalytical techniques. The general methodologies are outlined below.

Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)

-

Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch instrument) is employed to concurrently measure mass loss (TG) and temperature differences (DTA) as a function of temperature.

-

Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C/min.[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, which can be static air, dynamic air (with a specified flow rate, e.g., 100 mL/min), or an inert gas like dynamic dry nitrogen (100 mL/min).[1]

-

Data Analysis: The resulting TG curve provides information on mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic events. The derivative of the TG curve (DTG) shows the rate of mass change, with peaks corresponding to the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

-

Instrumentation: A differential scanning calorimeter (e.g., DuPont Instruments) is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.

-

Sample Preparation: A small, accurately weighed sample (around 10 mg) is hermetically sealed in an aluminum pan.[2][3]

-

Heating Program: The sample is heated over a specified temperature range (e.g., 20-340°C) at a constant scanning rate, such as 10°C/min.[2][3]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent processes that absorb heat (e.g., dehydration, melting), while exothermic peaks indicate heat-releasing processes (e.g., oxidative decomposition).[4]

The following diagram illustrates a generalized experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that is highly dependent on the surrounding atmosphere. The initial dehydration is followed by a complex oxidative decomposition of the anhydrous salt, leading to the formation of various iron oxide intermediates and culminating in the formation of stable α-Fe₂O₃. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for researchers and professionals involved in the development and quality control of pharmaceutical products containing ferrous gluconate. A thorough understanding of these thermal properties is essential for predicting the stability and ensuring the efficacy of this important iron supplement.

References

A Comprehensive Technical Guide to USP Grade Ferrous Gluconate Dihydrate: Physical and Chemical Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of United States Pharmacopeia (USP) grade Ferrous Gluconate Dihydrate. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the quality attributes and analytical procedures for this essential iron supplement.

Physicochemical Properties

This compound is the dihydrate salt of iron(II) with D-gluconic acid. It is a widely used form of iron for the treatment and prevention of iron deficiency anemia due to its bioavailability and tolerability.

Table 1: Physical and Chemical Specifications of USP Grade this compound

| Parameter | Specification |

| Chemical Name | D-Gluconic acid, iron(2+) salt (2:1), dihydrate[1] |

| Molecular Formula | C₁₂H₂₂FeO₁₄·2H₂O[2] |

| Molecular Weight | 482.17 g/mol [2] |

| Appearance | Yellowish-gray or pale greenish-yellow powder or granules.[3] |

| Solubility | Soluble with slight heating in water; practically insoluble in ethanol.[4] |

| Assay (dried basis) | 97.0% - 102.0% of C₁₂H₂₂FeO₁₄[1][2][5][6] |

| Loss on Drying | 6.5% - 10.0%[2][5] |

Identification

The following tests confirm the identity of the substance as this compound.

-

Test A: It responds to the Identification test B under Calcium Gluconate.

-

Test B: A solution of the sample (1 in 200) yields a dark blue precipitate with potassium ferricyanide (B76249) TS.[1]

Impurity Profile

The USP sets stringent limits for various impurities to ensure the safety and efficacy of this compound.

Table 2: Impurity Limits for USP Grade this compound

| Impurity | Limit |

| Ferric Iron | ≤ 2.0%[2][3][5] |

| Chloride | ≤ 0.07%[2][3][5] |

| Sulfate (B86663) | ≤ 0.1%[2][3][5] |

| Oxalic Acid | Passes test[2][3][5] |

| Reducing Sugars | Passes test[2][3][5] |

| Arsenic (As) | ≤ 3 ppm[2][5] |

| Lead (Pb) | ≤ 0.001% (10 ppm)[2][5] |

| Mercury (Hg) | ≤ 3 ppm[2][5] |

Experimental Protocols

Detailed methodologies for the key analytical procedures are provided below.

Assay (Titrimetric)

This assay determines the percentage of C₁₂H₂₂FeO₁₄ in the substance.

Reagents:

-

0.1 N Ceric Sulfate VS: Dissolve 33.22 g of ceric sulfate in distilled water to make 1 L.[7] Standardize as per USP guidelines.

-

Orthophenanthroline TS: Dissolve 150 mg of orthophenanthroline in 10 mL of a freshly prepared solution of ferrous sulfate (700 mg in 100 mL of water).[8][9]

-

Zinc Dust

-

2 N Sulfuric Acid

Procedure:

-

Accurately weigh about 1.5 g of Ferrous Gluconate.

-

Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.

-

Add 250 mg of zinc dust and close the flask with a stopper containing a Bunsen valve.

-

Allow to stand at room temperature for 20 minutes or until the solution becomes colorless.

-

Filter the solution through a filtering crucible containing a thin layer of zinc dust.

-

Wash the crucible and contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.

-

Add orthophenanthroline TS to the filtrate.

-

Immediately titrate with 0.1 N ceric sulfate VS.[4]

-

Perform a blank determination and make any necessary corrections.

Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[4]

Limit of Ferric Iron

This test quantifies the amount of ferric iron present as an impurity.

Reagents:

-

0.1 N Sodium Thiosulfate (B1220275) VS: Dissolve about 25 g of sodium thiosulfate and 0.2 g of sodium carbonate in 1000 mL of recently boiled and cooled water.[10] Standardize as per USP guidelines.[11]

-

Starch TS: Mix 1 g of soluble starch with 10 mg of red mercuric iodide and enough cold water to make a thin paste. Add 200 mL of boiling water and boil for 1 minute with continuous stirring.[8]

-

Potassium Iodide

-

Hydrochloric Acid

Procedure:

-

Accurately weigh about 5 g of Ferrous Gluconate.

-

Dissolve in a mixture of 100 mL of water and 10 mL of hydrochloric acid.

-

Add 3 g of potassium iodide, shake, and allow to stand in the dark for 5 minutes.

-

Titrate any liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

-

Perform a blank determination and make any necessary correction.

Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[12]

Heavy Metals

Lead (Pb): The analysis is performed using atomic absorption spectrophotometry.

-

Procedure: Concomitantly determine the absorbances of a Blank, a Standard solution (2.0 µg of lead per mL), and the Test solution at the lead emission line at 283.3 nm with a suitable atomic absorption spectrophotometer equipped with a lead hollow-cathode lamp and an air–acetylene flame.[12]

Arsenic (As): This test involves distillation followed by a colorimetric determination.

-

Procedure: A 1.0 g sample is dissolved in sulfuric acid and potassium bromide solution and distilled. The distillate is collected and treated to generate arsine gas, which then reacts with a colorimetric indicator. The limit is 3 ppm.[12]

Mercury (Hg): The limit for mercury is determined by atomic absorption spectrophotometry or other suitable methods to be not more than 3 ppm.[12]

Reducing Sugars

This test ensures the absence of significant amounts of reducing sugars.

Procedure:

-

Dissolve 500 mg of the sample in 10 mL of water, warm, and make the solution alkaline with 1 mL of 6 N ammonium (B1175870) hydroxide.

-

Pass hydrogen sulfide (B99878) gas into the solution to precipitate the iron. Allow the precipitate to coagulate for 30 minutes.

-

Filter and wash the precipitate with two 5-mL portions of water.

-

Acidify the combined filtrate and washings with hydrochloric acid and add an excess of 2 mL of 3 N hydrochloric acid.

-

Boil the solution until the vapors no longer darken lead acetate (B1210297) paper.

-

Concentrate the solution to about 10 mL, cool, and add 5 mL of sodium carbonate TS and 20 mL of water.

-

Filter, and adjust the filtrate volume to 100 mL.

-

To 5 mL of the filtrate, add 2 mL of alkaline cupric tartrate TS and boil for 1 minute. No red precipitate should be formed.[4]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the identification and assay of USP grade this compound.

Caption: Logical workflow for the identification and assay of USP this compound.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. laballey.com [laballey.com]

- 3. jostchemical.com [jostchemical.com]

- 4. fao.org [fao.org]

- 5. wintersunchemical.com [wintersunchemical.com]

- 6. Ferrous Gluconate [doi.usp.org]

- 7. pharmaupdater.com [pharmaupdater.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. newdruginfo.com [newdruginfo.com]

- 10. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]

- 11. pharmaupdater.com [pharmaupdater.com]

- 12. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to Ferrous Gluconate Dihydrate (CAS Number: 22830-45-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferrous gluconate dihydrate, a widely used iron supplement for the treatment and prevention of iron deficiency anemia. This document collates critical information on its physicochemical properties, synthesis, analytical methodologies, and mechanism of action to support research and development activities.

Physicochemical Properties

This compound is the iron(II) salt of D-gluconic acid. It is a stable and bioavailable source of ferrous iron.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 22830-45-1 | [2] |

| Molecular Formula | C₁₂H₂₂FeO₁₄·2H₂O | [3][4] |

| Molecular Weight | 482.17 g/mol | [4][5] |

| Appearance | Light green to grayish-green or yellowish-grey powder or granules | [6][7] |

| Odor | May have a faint odor of burnt sugar | [7] |

| Melting Point | 188 °C (decomposes) | [3][5][8] |

| Solubility | Soluble in water; 1 g dissolves in approximately 10 mL of warm water. Insoluble in ethanol. | [7][9] |

| pH | Between 4.0 and 5.5 (10% solution) | [7] |

| Optical Activity | [α]²⁵/D +6.7° (c=1 in H₂O) | [5][10] |

Specifications

This compound used in pharmaceutical applications must adhere to stringent quality standards. The following table outlines typical specifications.

| Parameter | Specification | References |

| Assay | 97.0% - 102.0% (on dried basis) | [3][11] |

| Loss on Drying | 6.5% - 10.0% | [3] |

| Ferric Iron (Fe³⁺) | ≤ 2.0% | [3][12] |

| Chloride | ≤ 0.07% | [3] |

| Sulfate (B86663) | ≤ 0.1% | [3] |

| Lead | ≤ 0.001% | [3] |

| Mercury | ≤ 3 ppm | [3] |

| Arsenic | ≤ 3 ppm | [3] |

| Reducing Sugars | Conforms to test | [3] |

| Oxalic Acid | Conforms to test | [12] |

Synthesis of this compound

Ferrous gluconate can be synthesized through various methods, including the reaction of gluconic acid with ferrous salts or via a displacement reaction.[13][14]

Experimental Protocol: Synthesis via Displacement Reaction

This protocol describes a common laboratory-scale synthesis of ferrous gluconate.

Materials:

-

Calcium gluconate

-

Ferrous sulfate

-

Deionized water

-

Iron powder (optional, as a reducing agent)[13]

-

Ethanol

Equipment:

-

Reaction vessel with stirrer and heating mantle

-

Filtration apparatus

-

Vacuum evaporator

-

Desiccator

Procedure:

-

Dissolve calcium gluconate in water in the reaction vessel by heating to 90-100°C. A typical mass ratio is 1:5 (calcium gluconate to water).

-

Slowly add a solution of ferrous sulfate in water (e.g., 1:1.5 mass ratio of ferrous sulfate to water) to the hot calcium gluconate solution while stirring. The mass ratio of calcium gluconate to ferrous sulfate is approximately 1:0.625.[15]

-

Continue stirring the reaction mixture for 60 minutes. To prevent oxidation of ferrous ions, the reaction can be carried out under an inert atmosphere (e.g., nitrogen).[13]

-

Filter the hot solution to remove the precipitated calcium sulfate.

-

Concentrate the filtrate using a vacuum evaporator until the volume is significantly reduced.

-

Cool the concentrated solution to induce crystallization of ferrous gluconate.

-

Wash the obtained crystals with an ethanol-water mixture (e.g., 1:1 v/v) to remove soluble impurities.[13]

-

Dry the purified crystals in a desiccator at room temperature.[16]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

A variety of analytical techniques are employed for the characterization and quality control of this compound.

Titrimetric Assay for Ferrous Gluconate Content

This method determines the percentage of ferrous gluconate in a sample.

Principle: The assay is based on a redox titration where ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by a standard solution of an oxidizing agent, such as ceric sulfate or potassium permanganate.[1][17]

Experimental Protocol (using Ceric Sulfate):

-

Accurately weigh approximately 1.5 g of ferrous gluconate.

-

Dissolve the sample in a mixture of 75 mL of water and 15 mL of dilute sulfuric acid in a 300-mL flask.

-

Add 250 mg of zinc dust to reduce any ferric ions to ferrous ions. Close the flask and let it stand for 20 minutes.[12][17]

-

Filter the solution through a Gooch crucible containing a thin layer of zinc dust, and wash the crucible with 10 mL of dilute sulfuric acid followed by 10 mL of water.[17]

-

Add an appropriate indicator (e.g., orthophenanthroline TS).

-

Immediately titrate the filtrate with 0.1 N ceric sulfate until the endpoint is reached (indicated by a color change).[17]

-

Perform a blank determination and make any necessary corrections. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the qualitative and quantitative analysis of ferrous gluconate.[18][19]

Experimental Protocol:

-

Column: Zorbax Eclipse XDP-C18, 4.6 x 150 mm, 5 µm.[18]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (80:20, w/w).[18]

-

Detector: UV detector at a wavelength of 205 nm.[18]

-

Column Temperature: 25°C.[18]

-

Injection Volume: 20 µL.[18]

-

Retention Time: Approximately 1.23 minutes.[16]

Spectroscopic Methods

4.3.1. UV-Visible Spectrophotometry (UV-Vis) UV-Vis spectrophotometry can be used to characterize ferrous gluconate. The UV spectra of ferrous gluconate typically show two absorption maxima, one at around 200 nm and a secondary one at approximately 350 nm.[18][20]

Experimental Protocol:

-

Prepare solutions of ferrous gluconate in distilled water at known concentrations.

-

Record the UV-Vis spectra over a wavelength range of 190-600 nm using a suitable spectrophotometer, with distilled water as the blank.[18]

4.3.2. Fourier-Transform Infrared Spectroscopy (FT-IR) FT-IR spectroscopy is used for the structural characterization of ferrous gluconate. The spectrum of this compound is characterized by a broad, high-intensity band between 3000 cm⁻¹ and 3500 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl groups from the water of hydration.[20]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of ferrous gluconate with potassium bromide (KBr) and pressing it into a pellet.

-

Record the FT-IR spectrum over a wavenumber range of 4000-400 cm⁻¹ using an FT-IR spectrophotometer.[18]

Thermal Analysis

Differential Scanning Calorimetry (DSC) DSC is used to study the thermal degradation of this compound. The thermogram typically shows a broad endothermic peak between 95°C and 125°C, corresponding to the loss of two water molecules.[16] Further exothermic peaks at higher temperatures indicate the oxidative decomposition of the complex.[16]

Experimental Protocol:

-

Accurately weigh a small sample (e.g., 10 mg) of this compound into an aluminum pan.[18]

-

Heat the sample in a DSC instrument over a temperature range of, for example, 20-340°C at a constant heating rate (e.g., 10°C/min).[18][21]

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of this compound. It has been shown that the fully hydrated form (dihydrate) exhibits a monoclinic unit cell with space group I2.[6][22] The anhydrous form crystallizes in a triclinic unit cell (space group P1).[22]

Experimental Protocol:

-

A powdered sample of this compound is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays in a diffractometer.

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram can be used to identify the crystalline phases and determine the unit cell parameters.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. This compound | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. Articles [globalrx.com]

- 6. researchgate.net [researchgate.net]

- 7. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 22830-45-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 22830-45-1 [m.chemicalbook.com]

- 11. proceedings.bas.bg [proceedings.bas.bg]

- 12. Ferrous Gluconate [drugfuture.com]

- 13. ruipugroup.com [ruipugroup.com]

- 14. CN102992998A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 16. fao.org [fao.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. arxiv.org [arxiv.org]

- 22. ruipugroup.com [ruipugroup.com]

The Bioavailability of Ferrous Gluconate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bioavailability of ferrous gluconate, a widely used oral iron supplement. This document delves into the core aspects of its absorption, metabolism, and the various factors influencing its efficacy. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction to Ferrous Gluconate and its Bioavailability

Ferrous gluconate is an organic iron salt that is frequently utilized for the prevention and treatment of iron deficiency anemia.[1] Its bioavailability, which refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical factor in its therapeutic effectiveness. Compared to some other iron salts like ferrous sulfate (B86663), ferrous gluconate is often associated with better tolerability and reduced gastrointestinal side effects.[2]

The absorption of iron from ferrous gluconate primarily occurs in the duodenum and proximal jejunum of the small intestine.[3] This process is intricate and tightly regulated by a sophisticated network of transport proteins and signaling molecules to maintain iron homeostasis and prevent iron overload.

Quantitative Data on the Bioavailability of Ferrous Gluconate

The following tables summarize quantitative data from various studies on the bioavailability of ferrous gluconate, including comparative data with other iron forms.

Table 1: Comparative Efficacy of Ferrous Gluconate and Ferrous Sulfate in Human Studies

| Population | Study Duration | Ferrous Gluconate Intervention | Ferrous Sulfate Intervention | Key Findings | Reference |

| Pregnant women with iron-deficiency anemia | 30 days | 75 mg elemental iron/day (liquid) | 105 mg elemental iron/day (solid) | Liquid ferrous gluconate group showed significant increases in red blood cells, hemoglobin, and serum iron with no reported side effects. | [4] |

| Toddlers (6-24 months) | 6 months | Prophylactic dose | Prophylactic dose | Ferrous gluconate group had significantly higher hemoglobin (12.11 vs. 10.46 g/dL) and ferritin (59.63 vs. 28.08 ng/mL) levels. | [5] |

| Peritoneal dialysis patients | Single high dose | High dose (drinkable ampoules) | High dose (tablets) | Ferrous gluconate was better absorbed and tolerated, with a maximal serum iron increase of 183.87% vs. 113.51% for ferrous sulfate. | [6] |

Table 2: Pharmacokinetic and Efficacy Parameters of Oral Ferrous Gluconate from Human Studies

| Population | Intervention | Parameter | Value | Reference |

| Pregnant women with iron-deficiency anemia | 75 mg elemental iron/day (liquid) for 30 days | Hemoglobin Increase | +2.83 g/dL | [4] |

| Serum Ferritin Increase | +7.8 µg/L | [4] | ||

| Serum Iron Increase | +19.5 µg/dL | [4] | ||

| Toddlers (6-24 months) | Prophylactic dose for 6 months | Mean Hemoglobin (post-treatment) | 12.11 ± 0.58 g/dL | [5] |

| Mean Ferritin (post-treatment) | 59.63 ng/mL | [5] | ||

| Peritoneal dialysis patients | High single dose | Maximal Serum Iron Increase | 183.87 ± 37.38% | [6] |

| Cmax (Maximal Serum Iron Concentration) | 30.97 ± 8.65 µmol/L | [6] |

Table 3: Comparative Iron Absorption from In Vitro Studies

| Iron Form | Matrix | Model | Key Finding | Reference |

| Ferrous Gluconate vs. Ferrous Sulfate | Various oral preparations | Caco-2 cell model | Conventional-release ferrous sulfate showed the highest iron absorption. | [7] |

| Ferrous Gluconate vs. Ferrous Fumarate | Rice Flour | Caco-2 cell model | Iron absorption rate of ferrous gluconate was 11.53% (low phytic acid) and 13.45% (high phytic acid) higher than ferrous fumarate. | [8] |

Signaling Pathways in Iron Absorption

The intestinal absorption of non-heme iron, such as that from ferrous gluconate, is a multi-step process involving several key proteins and regulatory pathways.

Cellular Iron Uptake and Transport

The primary pathway for ferrous iron (Fe²⁺) absorption into enterocytes is mediated by the Divalent Metal Transporter 1 (DMT1).[9] Once inside the enterocyte, iron can either be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter protein, ferroportin.[9]

Systemic Regulation by Hepcidin

The systemic regulation of iron homeostasis is primarily controlled by the hormone hepcidin, which is synthesized in the liver.[10] Hepcidin acts by binding to ferroportin, leading to its internalization and degradation.[10] This, in turn, reduces the amount of iron that can be exported from enterocytes and macrophages into the bloodstream, thereby decreasing systemic iron levels.[10] Hepcidin expression itself is regulated by various stimuli, including body iron stores, inflammation, and erythropoietic demand.[10]

Experimental Protocols for Assessing Bioavailability

The assessment of ferrous gluconate bioavailability can be conducted through various in vivo and in vitro experimental models.

In Vivo Human Studies Using Stable Isotopes

This method is considered the gold standard for measuring iron absorption in humans.

-

Principle: Stable, non-radioactive isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) are administered orally along with the ferrous gluconate formulation. The incorporation of these isotopes into red blood cells is measured after a period of time (typically 14 days) to determine the percentage of iron absorbed.

-

Methodology:

-

Subject Selection: Healthy volunteers or individuals with iron deficiency are recruited. Baseline blood samples are collected to determine initial iron status (hemoglobin, ferritin, transferrin saturation) and natural isotopic abundance of iron.

-

Isotope Administration: A precisely measured dose of ferrous gluconate labeled with a stable iron isotope is administered orally, often in a standardized liquid meal to control for dietary enhancers and inhibitors.

-

Blood Sampling: A blood sample is collected 14 days after isotope administration. This allows for the newly absorbed iron to be incorporated into circulating erythrocytes.

-

Isotopic Analysis: The isotopic composition of iron in the whole blood or red blood cell fraction is determined using techniques like thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).

-

Calculation of Absorption: The percentage of iron absorbed is calculated based on the enrichment of the stable isotope in the circulating red blood cells, taking into account the individual's total circulating iron mass.

-

In Vitro Digestion Coupled with Caco-2 Cell Model

This model simulates the human gastrointestinal environment and provides a valuable tool for screening the relative bioavailability of different iron formulations.

-

Principle: Ferrous gluconate is subjected to a simulated gastric and intestinal digestion. The resulting digest is then applied to a culture of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes. The uptake of iron by these cells is quantified by measuring the intracellular ferritin concentration.[7]

-

Methodology:

-

Caco-2 Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.

-

In Vitro Digestion: The ferrous gluconate sample is subjected to a two-stage enzymatic digestion process that mimics the conditions of the stomach (acidic pH, pepsin) and the small intestine (neutral pH, pancreatin, and bile salts).

-

Application to Caco-2 Cells: The digested sample is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated to allow for iron uptake.

-

Cell Lysis and Ferritin Measurement: After the incubation period, the cells are washed and lysed. The concentration of ferritin in the cell lysate is determined using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of ferritin formed is proportional to the amount of iron taken up by the cells. This is often normalized to the total cell protein content. The relative bioavailability of ferrous gluconate can be compared to other iron compounds or to a control.

-

Analytical Methods for Iron Status Assessment

-

Serum Iron: The concentration of iron in the serum is typically measured using a colorimetric assay. Ferric iron (Fe³⁺) is released from transferrin by a reducing agent and then complexes with a chromogen (e.g., ferrozine) to produce a colored compound, the absorbance of which is measured spectrophotometrically.

-

Total Iron-Binding Capacity (TIBC) and Transferrin Saturation: TIBC is a measure of the blood's capacity to bind iron with transferrin. It is usually determined by adding an excess of iron to the serum to saturate all the binding sites on transferrin, removing the excess unbound iron, and then measuring the total iron concentration. Transferrin saturation is then calculated as (Serum Iron / TIBC) x 100%.[11]

-

Serum Ferritin: Serum ferritin is a key indicator of the body's iron stores and is most commonly measured by immunoassays, such as ELISA or chemiluminescence immunoassays.[12][13] These assays utilize specific antibodies to ferritin to quantify its concentration in the serum.[12]

Conclusion

The bioavailability of ferrous gluconate is a multifaceted process influenced by physiological regulation and dietary factors. While generally considered to have good bioavailability and tolerability, its efficacy can be optimized by understanding the underlying mechanisms of absorption and the factors that can enhance or inhibit its uptake. The experimental protocols outlined in this guide provide robust methods for the continued investigation and development of iron supplementation strategies. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals working to address the global health challenge of iron deficiency.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruipugroup.com [ruipugroup.com]

- 4. [Effectiveness and tolerability of oral liquid ferrous gluconate in iron-deficiency anemia in pregnancy and in the immediate post-partum period: comparison with other liquid or solid formulations containing bivalent or trivalent iron] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ai [pubmed.ai]

- 7. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ferrous Gluconate? [synapse.patsnap.com]

- 10. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. novamedline.com [novamedline.com]

- 13. acb.org.uk [acb.org.uk]

Methodological & Application

Application Notes: The Use of Ferrous Gluconate Dihydrate in Cell Culture Media

Introduction

Iron is an essential trace element for the in vitro growth and proliferation of mammalian cells, playing a critical role in cellular respiration, metabolism, and DNA synthesis.[1][2][3] In serum-free media formulations, where the natural iron carrier protein transferrin is absent, supplementation with a bioavailable and stable iron source is crucial for optimal cell culture performance.[2][4][5] While ferric citrate (B86180) and ferrous sulfate (B86663) are commonly used, ferrous gluconate dihydrate presents a viable alternative as a readily soluble source of ferrous iron (Fe²⁺), the form preferentially absorbed by cells via the divalent metal transporter 1 (DMT1).[6][7][8]

These application notes provide a comprehensive overview and protocols for the evaluation and implementation of this compound in cell culture media, particularly for applications in biopharmaceutical production using cell lines such as Chinese Hamster Ovary (CHO).

Key Advantages and Considerations

-

Enhanced Bioavailability: As a ferrous salt, ferrous gluconate provides iron in its more readily absorbable Fe²⁺ state, potentially leading to more efficient cellular uptake compared to ferric (Fe³⁺) forms which require reduction prior to transport.[7][8]

-

Solubility and Stability: Ferrous gluconate is soluble in water, which facilitates its incorporation into media formulations.[9] However, as a ferrous salt, it is susceptible to oxidation to the less soluble ferric state, a process that can be accelerated by exposure to air, light, and shifts in pH towards neutral or alkaline conditions.[10][11][12] Therefore, careful preparation and storage of stock solutions are necessary.

-

Potential for Oxidative Stress: While essential, excess iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and potential cytotoxicity.[1][11][13] Optimization of the working concentration is critical to balance nutritional requirements with potential toxicity.

Quantitative Data Summary

While specific data for ferrous gluconate in process-scale cell culture is limited, data from related iron sources in CHO cells and comparative in vitro absorption studies provide a valuable reference for formulation development.

Table 1: Effect of Iron Supplementation on CHO Cell Culture Performance (Various Iron Sources)

| Iron Source | Concentration Range (µM) | Effect on Viable Cell Density (VCD) | Effect on Monoclonal Antibody (mAb) Titer | Cell Line | Reference |

| Various Iron Compounds | 50 - 500 | Plateaued cell growth from 100-500 µM | Increased significantly up to 100 µM, then plateaued | CHO | [14] |